2,4-Bis(trifluoromethyl)phenylacetic acid

Description

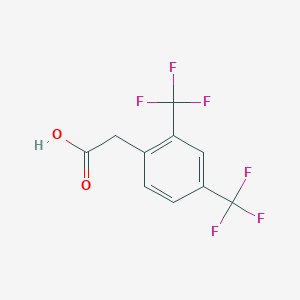

Structure

3D Structure

Properties

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)6-2-1-5(3-8(17)18)7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHGLBXVODTIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371180 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177952-39-5 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(trifluoromethyl)phenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylacetic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of 2,4-Bis(trifluoromethyl)phenylacetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

2,4-Bis(trifluoromethyl)phenylacetic acid is a specialized organic compound notable for the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's chemical and physical properties, enhancing its stability and modifying its biological activity.

Table 1: Physicochemical Properties of 2,4-Bis(trifluoromethyl)phenylacetic acid

| Property | Value | Source(s) |

| IUPAC Name | 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | [1] |

| CAS Number | 177952-39-5 | [2] |

| Molecular Formula | C₁₀H₆F₆O₂ | [1][2] |

| Molecular Weight | 272.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 83 - 87 °C | [2] |

| Boiling Point | 235 °C (predicted) | [3] |

| pKa | 3.80 ± 0.10 (predicted) | [3] |

| Solubility | Poorly soluble in water; soluble in polar organic solvents. | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route starting from 1,3-bis(trifluoromethyl)benzene is outlined below. This pathway involves a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.

Caption: Proposed synthesis of 2,4-Bis(trifluoromethyl)phenylacetic acid.

General Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Acylation of 1,3-Bis(trifluoromethyl)benzene

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride.

-

Add 1,3-bis(trifluoromethyl)benzene dropwise to the mixture while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-bis(trifluoromethyl)acetophenone.

Step 2: Willgerodt-Kindler Reaction

-

Mix the crude 2,4-bis(trifluoromethyl)acetophenone with morpholine and elemental sulfur.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction for the formation of the morpholide intermediate.

-

Cool the reaction mixture and proceed to the hydrolysis step.

Step 3: Hydrolysis

-

Add an aqueous acid solution (e.g., sulfuric acid) to the crude morpholide intermediate.

-

Heat the mixture to reflux to hydrolyze the intermediate to the carboxylic acid.

-

Cool the reaction mixture, which should result in the precipitation of the crude product.

Purification

The crude 2,4-Bis(trifluoromethyl)phenylacetic acid can be purified by recrystallization.

General Recrystallization Protocol:

-

Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures (e.g., a mixture of ethanol and water, or toluene).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Spectral Data Analysis

While specific spectra for 2,4-Bis(trifluoromethyl)phenylacetic acid are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for 2,4-Bis(trifluoromethyl)phenylacetic acid

| Technique | Predicted Characteristics |

| ¹H NMR | - A singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid and the phenyl ring. - A complex multiplet pattern for the aromatic protons. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - A signal for the carboxylic carbon. - A signal for the methylene carbon. - Multiple signals for the aromatic carbons, with characteristic quartets for the carbons attached to the -CF₃ groups due to C-F coupling. |

| ¹⁹F NMR | - Two distinct signals (likely singlets or closely coupled multiplets) for the two non-equivalent trifluoromethyl groups. |

| FTIR (cm⁻¹) | - A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. - A strong absorption band around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid. - Strong absorption bands in the 1100-1350 cm⁻¹ region for the C-F stretching of the trifluoromethyl groups. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (272.15 g/mol ). - Characteristic fragmentation patterns including the loss of the carboxylic acid group and trifluoromethyl groups. |

Biological Activity and Signaling Pathways

2,4-Bis(trifluoromethyl)phenylacetic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases. The trifluoromethyl groups are known to enhance biological activity. While direct studies on this specific molecule are limited, its structural similarity to known anti-inflammatory agents suggests potential mechanisms of action.

Potential Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are central to the inflammatory cascade. The phenylacetic acid scaffold is a common feature in several NSAIDs. It is plausible that 2,4-Bis(trifluoromethyl)phenylacetic acid or its derivatives could exhibit inhibitory activity against COX-1 and/or COX-2. The trifluoromethyl substituents may enhance the binding affinity and selectivity for the COX-2 isoform.

Caption: Potential inhibition of the COX-2 pathway.

Potential Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of genes involved in the inflammatory response. Some trifluoromethyl-containing compounds have been shown to inhibit the activation of the NF-κB pathway. It is hypothesized that 2,4-Bis(trifluoromethyl)phenylacetic acid could interfere with this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Safety and Handling

2,4-Bis(trifluoromethyl)phenylacetic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

2,4-Bis(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal and agricultural chemistry. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an attractive scaffold for the development of novel therapeutic agents, particularly for inflammatory conditions. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its full potential in drug discovery.

References

An In-depth Technical Guide to the Physical Properties of CAS 177952-39-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 177952-39-5, chemically identified as 2,4-Bis(trifluoromethyl)phenylacetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound for their work.

Core Physical and Chemical Properties

2,4-Bis(trifluoromethyl)phenylacetic acid is a white crystalline solid. It is a derivative of phenylacetic acid distinguished by the presence of two trifluoromethyl groups at the 2 and 4 positions of the phenyl ring. These trifluoromethyl groups significantly influence the compound's physical and chemical characteristics, including its acidity and lipophilicity.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 2,4-Bis(trifluoromethyl)phenylacetic acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₆O₂ | [1][2] |

| Molecular Weight | 272.15 g/mol | [1][2] |

| Melting Point | 83 - 87 °C | [1] |

| Boiling Point | 235 °C | [3] |

| Density | 1.479 g/cm³ | [3] |

| pKa (Predicted) | 3.80 ± 0.10 | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols and chloroform. |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are crucial for reproducibility and validation. The following sections outline standard experimental protocols.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 2,4-Bis(trifluoromethyl)phenylacetic acid is packed into a capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents (e.g., water, ethanol, acetone, chloroform) are selected for testing.

-

Sample Preparation: A pre-weighed amount of 2,4-Bis(trifluoromethyl)phenylacetic acid (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period to facilitate dissolution.

-

Observation: The solutions are visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. For quantitative analysis, incremental amounts of the solute are added until saturation is reached.

pKa Measurement

The pKa value is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of 2,4-Bis(trifluoromethyl)phenylacetic acid of known concentration is prepared in a suitable solvent (e.g., a water-alcohol mixture).

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added to the acidic solution in small, known increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Synthesis and Role in Drug Development

2,4-Bis(trifluoromethyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases.[1] One notable application is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.[4][5]

Synthetic Workflow

A plausible synthetic route to 2,4-Bis(trifluoromethyl)phenylacetic acid can be conceptualized based on established organic chemistry reactions. The following diagram illustrates a potential synthetic workflow.

Caption: A potential synthetic workflow for 2,4-Bis(trifluoromethyl)phenylacetic acid.

Role in Celecoxib's Mechanism of Action

As an intermediate in the synthesis of Celecoxib, 2,4-Bis(trifluoromethyl)phenylacetic acid contributes to the final structure of the drug, which is a selective COX-2 inhibitor. The mechanism of action of Celecoxib involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory pathway by converting arachidonic acid into prostaglandins.[6][7][8][9]

Signaling Pathway of Celecoxib

The following diagram illustrates the signaling pathway affected by Celecoxib.

Caption: The inhibitory effect of Celecoxib on the COX-2 signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 2736172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

An In-depth Technical Guide to 2-[2,4-Bis(trifluoromethyl)phenyl]acetic Acid

This technical guide provides a comprehensive overview of 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid, a fluorinated aromatic compound of significant interest in pharmaceutical and chemical research. The document details its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents and other advanced materials. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties

2-[2,4-Bis(trifluoromethyl)phenyl]acetic acid, with the CAS number 177952-39-5, is a derivative of phenylacetic acid distinguished by the presence of two trifluoromethyl groups on the phenyl ring.[1] These electron-withdrawing groups significantly influence the molecule's chemical reactivity, stability, and biological activity.[2][3] The IUPAC name for this compound is 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid.[1]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | [1] |

| CAS Number | 177952-39-5 | [1][2] |

| Molecular Formula | C₁₀H₆F₆O₂ | [1][2] |

| Molecular Weight | 272.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 83 - 90 °C | [2][4] |

| Boiling Point | 235 °C | [4] |

| Density | 1.479 g/cm³ | [4] |

| Purity | ≥ 97% | [2] |

Applications in Research and Development

The unique structural features of 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid make it a valuable building block in several areas of chemical and pharmaceutical development.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of bioactive molecules, particularly for drugs targeting inflammatory diseases.[2][5] The trifluoromethyl groups can enhance a drug's metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7]

-

Agrochemicals : It is utilized in the formulation of herbicides and pesticides, where the trifluoromethyl groups contribute to increased efficacy.[2][5]

-

Material Science : The compound's high thermal stability and chemical resistance make it a candidate for the development of advanced polymers and coatings.[5]

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid are often proprietary, general synthetic routes for related fluorinated phenylacetic acids have been described in the scientific literature and patents. A common approach involves the hydrolysis and decarboxylation of a corresponding dinitrile or cyanoacetate precursor.

A generalized experimental protocol for the synthesis of a fluorinated phenylacetic acid, adapted from methods for similar compounds, is as follows:[8][9]

Step 1: Hydrolysis of the Precursor

-

A solution of the starting material, such as an alkyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate, is prepared in a suitable solvent.[8]

-

An aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, is added to the reaction mixture.[8]

-

The mixture is heated to reflux and stirred for several hours to facilitate hydrolysis.[8]

Step 2: Acidification and Decarboxylation

-

After cooling, the reaction mixture is acidified with a dilute strong acid, such as hydrochloric acid, which leads to the precipitation of the crude product.[8]

-

The solid is collected by filtration.[8]

-

The crude product can then be purified by recrystallization from an appropriate solvent system.

A general workflow for assessing the biological activity of a novel compound synthesized from this acid is illustrated in the diagram below.

Role in Modulating Signaling Pathways

The incorporation of trifluoromethylphenyl moieties into small molecules has been linked to a range of biological activities, including anti-inflammatory and kinase-inhibiting properties.[10] While direct experimental data on the specific signaling pathways modulated by derivatives of 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid are not extensively published, its application in developing anti-inflammatory drugs suggests a potential interaction with key inflammatory pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[10]

The NF-κB pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a common strategy for anti-inflammatory drug development. A hypothetical mechanism of action for a drug derived from 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid is depicted in the following diagram.

Safety and Handling

2-[2,4-Bis(trifluoromethyl)phenyl]acetic acid is classified as an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[1] It should be stored in a dry, well-ventilated area.[11]

Conclusion

2-[2,4-Bis(trifluoromethyl)phenyl]acetic acid is a highly versatile and valuable compound in medicinal chemistry and material science. Its unique properties, conferred by the two trifluoromethyl groups, make it an important intermediate for the synthesis of novel pharmaceuticals, particularly for inflammatory conditions, as well as for advanced agrochemicals and polymers. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.

References

- 1. 2,4-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 2736172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Cas 177952-39-5,2,4-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID | lookchem [lookchem.com]

- 5. Idaho 360 History | Lincoln Exhibit | Idaho State Historical Society [lincoln.history.idaho.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 177952-39-5|2,4-Bis(trifluoromethyl)phenylacetic acid|BLD Pharm [bldpharm.com]

Technical Guide: 2,4-Bis(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)phenylacetic acid is a specialized organic compound recognized for its unique chemical properties imparted by two trifluoromethyl (-CF3) groups attached to the phenyl ring. These electron-withdrawing groups significantly enhance the compound's chemical stability, lipophilicity, and biological activity, making it a valuable building block and intermediate in various fields.[1] This technical guide provides a comprehensive overview of its physicochemical properties, a representative synthesis protocol, and its applications, particularly in pharmaceutical and agrochemical research.[1] Its primary utility lies in serving as a key intermediate for the synthesis of bioactive molecules, including novel anti-inflammatory and analgesic therapeutic agents.[1]

Physicochemical and Compound Data

The fundamental properties of 2,4-Bis(trifluoromethyl)phenylacetic acid are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 272.15 g/mol | [Chem-Impex] |

| Molecular Formula | C₁₀H₆F₆O₂ | [Chem-Impex] |

| CAS Number | 177952-39-5 | [Chem-Impex] |

| IUPAC Name | 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | [PubChem] |

| Appearance | White to almost white powder/crystal | [Chem-Impex] |

| Melting Point | 83 - 87 °C | [Chem-Impex] |

| Purity | ≥ 97% (Assay by titration) | [Chem-Impex] |

| InChIKey | BCHGLBXVODTIEE-UHFFFAOYSA-N | [PubChem] |

Experimental Protocols

Representative Synthesis of a Fluorinated Phenylacetic Acid Derivative

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by trained professionals. All work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2,4,5-Trifluorobenzyl Magnesium Halide (Grignard Reagent)

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., Argon), place magnesium turnings.

-

Add a small volume of a suitable anhydrous ether solvent (e.g., diethyl ether or THF).

-

Slowly add a solution of 2,4,5-trifluorobenzyl halide (e.g., bromide or chloride) in the anhydrous ether to the flask. The reaction is often initiated with a small crystal of iodine if necessary.

-

Once the exothermic reaction begins, continue the addition of the benzyl halide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Step 2: Carboxylation to Form 2,4,5-Trifluorophenylacetic Acid

-

Cool the freshly prepared Grignard reagent in an ice-salt or dry ice/acetone bath.

-

Introduce solid carbon dioxide (dry ice), crushed into small pieces, to the reaction mixture portion-wise while stirring vigorously.

-

Continue stirring and allow the mixture to slowly warm to room temperature as the excess carbon dioxide sublimes.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1M HCl).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (e.g., 3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product.

Applications and Biological Context

2,4-Bis(trifluoromethyl)phenylacetic acid is a critical intermediate in the development of new chemical entities.

-

Pharmaceutical Development : The presence of trifluoromethyl groups can enhance a molecule's metabolic stability and cell membrane permeability. This compound is a precursor for synthesizing more complex molecules targeting inflammatory diseases.[1]

-

Agrochemicals : It is also used in the formulation of next-generation herbicides and pesticides, where the trifluoromethyl groups contribute to the efficacy and potency of the active ingredients.[1]

Potential Signaling Pathway Involvement

While the specific biological targets of 2,4-Bis(trifluoromethyl)phenylacetic acid itself are not extensively characterized, molecules containing the trifluoromethylphenyl moiety are frequently investigated as kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes like proliferation, differentiation, and inflammation, making it a common target in drug discovery.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

General Experimental Workflow

The development of a new bioactive compound from an intermediate like 2,4-Bis(trifluoromethyl)phenylacetic acid follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for drug discovery and development.

Safety and Handling

2,4-Bis(trifluoromethyl)phenylacetic acid is classified as a hazardous substance.

-

Hazard Statements :

-

Precautions : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

2,4-Bis(trifluoromethyl)phenylacetic acid stands out as a highly functionalized intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its defining trifluoromethyl groups provide a structural motif that is widely exploited to enhance the stability and biological efficacy of target molecules. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their scientific and developmental endeavors.

References

Introduction: The Significance of the Trifluoromethylphenylacetic Acid Scaffold

An In-depth Technical Guide to the Discovery and Synthesis of Trifluoromethylphenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethylphenylacetic acids (TFPAs) represent a class of highly valuable synthetic building blocks in modern medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group onto the phenylacetic acid scaffold imparts a unique combination of properties that are highly sought after in drug design. The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its pharmacokinetic profile.

These characteristics have led to the widespread use of TFPA derivatives in the development of a variety of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer agents. A notable application is the use of 2,4,5-trifluorophenylacetic acid as a key intermediate in the synthesis of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] Furthermore, the foundational structure of phenylacetic acid is historically linked to the discovery of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of the principal synthetic routes to TFPAs, detailed experimental protocols, and their applications in drug discovery.

Core Synthetic Strategies

The synthesis of trifluoromethylphenylacetic acids can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and scalability. Two prevalent and robust methods are detailed below: synthesis via malonic ester condensation and synthesis via benzyl cyanide hydrolysis.

Synthesis via Malonic Ester Condensation

This pathway is a powerful method for constructing the phenylacetic acid side chain, starting from an activated aromatic compound. A common route to 2,4,5-trifluorophenylacetic acid begins with 2,4,5-trifluoronitrobenzene, which leverages the high reactivity of the fluorine atom positioned para to the nitro group for nucleophilic aromatic substitution.[2][3] The overall process involves four main stages: condensation with diethyl malonate, hydrolysis and decarboxylation of the resulting ester, reduction of the nitro group, and a final diazotization-fluorination step.[2]

A logical workflow for this multi-step synthesis is visualized below.

The following table summarizes typical reaction conditions and outcomes for the synthesis of 2,4,5-trifluorophenylacetic acid starting from 2,4,5-trifluoronitrobenzene, based on patent literature.

| Step | Starting Material | Key Reagents & Conditions | Product | Yield | Reference |

| 1. Condensation | 2,4,5-Trifluoronitrobenzene | Diethyl malonate, NaOH, DMF, 40°C, 6h | Diethyl 2,5-difluoro-4-nitrophenylmalonate | Not isolated | [2] |

| 2. Hydrolysis & Decarboxylation | Diethyl 2,5-difluoro-4-nitrophenylmalonate | H₂O, Acetic Acid, Conc. H₂SO₄, Reflux, 24h | 2,5-Difluoro-4-nitrophenylacetic Acid | Not specified | [4] |

| 3. Reduction | 2,5-Difluoro-4-nitrophenylacetic Acid | 5% Pd/C, Isopropanol, H₂ (rt, atm), 6h | 2,5-Difluoro-4-aminophenylacetic Acid | Not specified | [3] |

| 4. Diazotization & Fluorination | 2,5-Difluoro-4-aminophenylacetic Acid | HBF₄, NaNO₂, H₂O; Heat | 2,4,5-Trifluorophenylacetic Acid | Not specified | [2][3] |

The following protocol is a representative example adapted from patent literature and should be performed with appropriate safety precautions by trained personnel.[2][4]

Step 1: Condensation to form Diethyl 2,5-difluoro-4-nitrophenylmalonate

-

To a four-necked flask equipped with a mechanical stirrer, add N,N-dimethylformamide (DMF, 200 mL), sodium hydroxide (7.8 g, 0.195 mol), 2,4,5-trifluoronitrobenzene (35.4 g, 0.2 mol), and diethyl malonate (30.4 g, 0.19 mol).

-

Stir the mixture at 40°C for 6 hours.

-

After cooling, add saturated brine to the reaction mixture.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Wash the combined organic phases with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a light brown oil. This crude product is typically used directly in the next step without further purification.[2]

Step 2: Hydrolysis and Decarboxylation

-

Combine the crude product from Step 1 with water (180 mL), acetic acid (220 mL), and concentrated sulfuric acid (65 mL).

-

Stir the mixture and heat to reflux for 24 hours.

-

After cooling, extract the mixture with dichloromethane (3 x 100 mL).

-

Wash the organic phase with saturated brine.

-

Adjust the pH of the organic phase to 10 with a potassium carbonate solution. Separate the aqueous phase and acidify it to pH 2 with 3 M hydrochloric acid.

-

Extract the acidified aqueous phase with dichloromethane. Wash the organic phase with saturated brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2,5-difluoro-4-nitrophenylacetic acid.[4]

(Subsequent reduction and diazotization steps would follow to complete the synthesis).

Synthesis via Benzyl Cyanide Hydrolysis

A more direct and classic approach to phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. This method involves the chloromethylation of a suitable trifluorobenzene precursor, followed by cyanation to form the benzyl cyanide intermediate, and subsequent hydrolysis to the final carboxylic acid.[5][6]

This table outlines the synthesis of 2,4,5-trifluorophenylacetic acid starting from 1,2,4-trifluorobenzene.

| Step | Starting Material | Key Reagents & Conditions | Product | Yield | Reference |

| 1. Chloromethylation | 1,2,4-Trifluorobenzene | Paraformaldehyde, Chlorinating Agent (e.g., HCl/ZnCl₂) | 2,4,5-Trifluorobenzyl chloride | Not specified | [5] |

| 2. Cyanation | 2,4,5-Trifluorobenzyl chloride | Sodium Cyanide (NaCN), Ionic Liquid, 70°C, 2h | 2,4,5-Trifluorobenzyl cyanide | 83.6% | [5] |

| 3. Hydrolysis | 2,4,5-Trifluorobenzyl cyanide | Sulfuric Acid, Water, Heat | 2,4,5-Trifluorophenylacetic Acid | ~80% (Typical) | [7] |

This protocol is adapted from patent literature and standard organic synthesis procedures.[5][7]

Step 1: Cyanation of 2,4,5-Trifluorobenzyl Chloride

-

In a 250 mL four-hole reaction flask, add the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (200 mL) and 2,4,5-trifluorobenzyl chloride (36.1 g, 0.2 mol).

-

With stirring, add finely pulverized solid sodium cyanide (11.3 g, 0.231 mol).

-

Heat the reaction mixture to 70°C for 2 hours.

-

Cool the mixture to room temperature. Extract the product twice with acetonitrile (100 mL portions).

-

Dry the combined extracts and purify by distillation to obtain 2,4,5-trifluorobenzyl cyanide.[5]

Step 2: Hydrolysis to 2,4,5-Trifluorophenylacetic Acid

-

In a 5 L round-bottom flask fitted with a mechanical stirrer and reflux condenser, prepare a dilute sulfuric acid solution by mixing water (1150 mL) and commercial sulfuric acid (840 mL).

-

Add the 2,4,5-trifluorobenzyl cyanide (e.g., ~1 mol equivalent) to the acid solution.

-

Heat the mixture under reflux with vigorous stirring for 3-4 hours.

-

Cool the reaction slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid cake.

-

Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent to yield pure 2,4,5-trifluorophenylacetic acid.[7]

Applications in Drug Discovery & Biological Activity

The unique physicochemical properties conferred by the trifluoromethyl group make TFPA derivatives potent modulators of biological systems. They are frequently employed as core structures or key intermediates in the synthesis of pharmaceuticals.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Many phenylacetic acid derivatives are known to function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8] By blocking the active site of these enzymes, TFPA-derived drugs can effectively halt the inflammatory cascade. This mechanism is a primary target in the development of new anti-inflammatory and analgesic agents.

The diagram below illustrates the arachidonic acid cascade and the inhibitory action of COX inhibitors.

Summary of Biological Activities

The versatility of the TFPA scaffold has been demonstrated in a wide range of biological contexts beyond inflammation. The table below highlights selected examples of TFPA derivatives and their documented biological activities.

| Compound Class / Derivative | Biological Target / Pathway | Observed Activity / Potency | Therapeutic Area | Reference |

| Naphthofuran Carboxamides | STAT3 Signaling Pathway | Inhibition of liver cancer cell growth | Anticancer | [9] |

| α-Trifluoromethyl Chalcones | Androgen-Independent Prostate Cancer Cells | Antiproliferative activity (IC₅₀ < 0.2 µM) | Anticancer | [9] |

| Aryl Acetamide Triazolopyridazines | Cryptosporidium parasite | Potent inhibition (EC₅₀ = 0.07 µM) | Anti-parasitic | [10] |

| Imidazole Derivatives | p38 MAP Kinase | Inhibitory activity (IC₅₀ = 403.57 nM) | Anti-inflammatory | [9] |

| Thioxanthone Analogues | COX-2 Enzyme | Potent inhibition (IC₅₀ = 6.5 - 27.4 nM) | Anti-inflammatory | [11] |

| Trifluoromethyl Pyrimidine Derivatives | Tobacco Mosaic Virus (TMV) | Potent antiviral activity (EC₅₀ < 127 µg/mL) | Agrochemical | [12] |

Conclusion

Trifluoromethylphenylacetic acids are indispensable tools in contemporary chemical and pharmaceutical research. Their synthesis, achievable through robust and scalable methods like the malonic ester and benzyl cyanide routes, provides access to a vast chemical space. The strategic incorporation of the CF3 group consistently yields compounds with enhanced biological performance, from potent enzyme inhibitors to effective anti-parasitic and anti-cancer agents. The detailed synthetic protocols and biological data presented in this guide serve as a foundational resource for researchers aiming to harness the remarkable potential of the TFPA scaffold in the design and development of next-generation molecules.

References

- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method 2,4,5-trifluorophenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101659611B - Method for preparing 2, 4, 5-trifluoro-phenylacetic-acid - Google Patents [patents.google.com]

- 6. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 10. CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid - Google Patents [patents.google.com]

- 11. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 12. Arndt-Eistert Homologation | Ambeed [ambeed.com]

A Comprehensive Review of Fluorinated Phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This review focuses on fluorinated phenylacetic acid derivatives, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology, neuroscience, and infectious diseases. The introduction of fluorine atoms can profoundly influence the physicochemical and biological properties of the parent phenylacetic acid scaffold, leading to enhanced metabolic stability, increased binding affinity, and altered mechanisms of action. This guide provides a detailed overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their underlying signaling pathways.

Synthesis of Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives can be achieved through several strategic approaches, primarily involving either the introduction of a fluorine substituent onto a pre-existing phenylacetic acid core or the construction of the phenylacetic acid moiety on a fluorinated aromatic precursor.

Common Synthetic Strategies

Several methods are employed for the synthesis of these derivatives, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Key synthetic routes include:

-

Hydrolysis of Benzyl Cyanides: This is a classical and reliable method for preparing phenylacetic acids. The synthesis of 4-fluorophenylacetic acid, for instance, can be achieved by the hydrolysis of 4-fluorobenzyl cyanide under acidic or basic conditions.

-

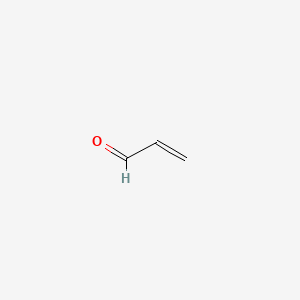

Willgerodt-Kindler Reaction: This reaction allows for the synthesis of phenylacetic acids from acetophenones. For example, 4-fluoroacetophenone can be converted to 4-fluorophenylacetic acid.[1]

-

Diazotization-Addition Reaction: This method can be used to prepare fluorophenylacetic acids from fluoroanilines. For example, 4-fluoroaniline can be converted to 4-fluorophenylacetic acid through a diazotization reaction followed by addition to vinylidene chloride and subsequent hydrolysis.[2]

-

Palladium-Catalyzed Carbonylation: This is an efficient method for introducing the carboxylic acid group. It can be applied to fluorinated benzyl halides.

-

From Fluorinated Precursors: Alternatively, fluorinated phenylacetic acids can be prepared from corresponding fluorinated aromatic compounds. For instance, 2,4,5-trifluorophenylacetic acid is a key intermediate for certain therapeutic agents and can be synthesized from 1-bromo-2,4,5-trifluorobenzene by copper-catalyzed coupling with diethyl malonate, followed by hydrolysis and decarboxylation.[3] Another approach involves the reduction of the corresponding mandelic acids.[4][5]

Detailed Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 2,4,5-Trifluoromandelic Acid[4]

This two-step process involves the preparation of 2,4,5-trifluoromandelic acid followed by its reduction.

Step 1: Synthesis of 2,4,5-Trifluoromandelic Acid

-

Suspend aluminum trichloride (200 g) in 1,2,4-trifluorobenzene (100 g) under an inert atmosphere.

-

Heat the mixture to 60°C.

-

Add dichloroacetyl chloride (167 g) dropwise.

-

Monitor the reaction completion by gas chromatography (GC).

-

Cool the mixture to room temperature and add methylene chloride and water.

-

Separate the layers and concentrate the organic layer in a vacuum.

-

Add the resulting raw material dropwise to a mixture of water (900 mL) and sodium hydroxide (90 g) at 60°C.

-

After reaction completion, cool the mixture to room temperature, filter, and acidify with concentrated hydrochloric acid to a pH of 1.

-

Cool the resulting suspension to 0°C and filter to isolate the 2,4,5-trifluoromandelic acid as a white solid.

Step 2: Reduction to 2,4,5-Trifluorophenylacetic Acid

-

Suspend 2-(2,4,5-trifluorophenyl)-2-chloroacetic acid (1 g) in water (20 mL).

-

Add triethylamine (2.7 g), formic acid (0.8 g), and 10% palladium on charcoal (1 g, 50% water).

-

Heat the mixture to 80°C.

-

Monitor the reaction for completion.

-

Cool the mixture to room temperature and filter off the catalyst.

-

Acidify the filtrate with concentrated hydrochloric acid.

-

Isolate the product by filtration to yield 2,4,5-trifluorophenylacetic acid as a white solid.

Biological Activities and Therapeutic Applications

Fluorinated phenylacetic acid derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Several studies have demonstrated the potential of fluorinated phenylacetic acid derivatives as anticancer agents. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [6] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [6] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [6] |

Experimental Protocol: In Vitro Cytotoxicity MTS Assay [6]

-

Cell Seeding: Seed human cancer cell lines (e.g., PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the fluorinated phenylacetic acid derivatives.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for an additional 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.

Neurological and Psychiatric Applications

Fluorinated phenylacetic acid derivatives have shown promise as modulators of key neurotransmitter receptors, such as GABA-A and NMDA receptors, suggesting their potential use as hypnotic and anxiolytic agents.

Quantitative Data on GABA-A Receptor Binding

| Compound | GABA-A Binding (50 µmol) (% Inhibition ± SD) | Reference |

| Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(trifluoromethoxy)phenyl)acetate | 69.1 ± 4.2 | [4] |

| Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-(2,2,2-trifluoroethoxy)phenyl)acetate | 67.7 ± 3.2 | [4] |

| Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate | 87.2 ± 5.7 | [4] |

| Ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-3-ethoxyphenyl)acetate | 90.5 ± 6.9 | [4] |

Experimental Protocol: GABA-A Receptor Binding Assay

A common method to assess the interaction of compounds with the GABA-A receptor is through radioligand binding assays.

-

Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cerebellum, which is rich in α1-containing GABA-A receptors).

-

Binding Assay: Incubate the prepared membranes with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam) in the presence and absence of the test compounds (fluorinated phenylacetic acid derivatives) at various concentrations.

-

Incubation and Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the ability of the test compounds to displace the radioligand and calculate their inhibitory constants (Ki) or IC50 values.[7]

Antimicrobial Activity

The phenylacetic acid catabolic (paa) pathway in bacteria presents a potential target for antimicrobial agents. Fluorinated phenylacetic acid derivatives, such as 4-fluoro-phenylacetic acid, can interfere with this pathway, leading to increased susceptibility to antibiotics and oxidative stress.

Quantitative Data on Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio harveyi | 100 | [1] |

| 2-fluoro-5-iodophenylboronic acid | Vibrio harveyi | 100 | [1] |

| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 | [1] |

| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the target bacterial strain (e.g., Acinetobacter baumannii, Vibrio species) in a suitable broth medium overnight.

-

Serial Dilutions: Prepare a series of twofold dilutions of the fluorinated phenylacetic acid derivatives in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR)

The position and number of fluorine substituents on the phenyl ring, as well as the nature of other functional groups, play a crucial role in determining the biological activity of these derivatives.

-

Impact of Fluorine Position: The position of the fluorine atom can significantly affect the compound's electronic properties and its ability to interact with biological targets. For example, in a series of anticancer 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro group on the N-phenyl ring enhanced cytotoxic effects.[6]

-

Enhancement of Potency: The introduction of fluorine can lead to a dramatic increase in potency. Strategic fluorination can pre-organize the molecule into a conformation that is more favorable for binding to its target.

-

Metabolic Stability: Fluorination at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of the drug.[8] For instance, 9-fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable than their non-fluorinated parent compounds, respectively.[8]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which fluorinated phenylacetic acid derivatives exert their biological effects is crucial for their rational design and development.

Modulation of the Bacterial paa Operon

In bacteria like Acinetobacter baumannii, the paa operon is involved in the catabolism of phenylacetic acid. Under antibiotic stress, the expression of this operon is upregulated. Non-metabolizable derivatives like 4-fluoro-phenylacetic acid can interfere with this stress response. The paa operon is regulated by the PaaX repressor, with phenylacetyl-CoA acting as the inducer.[2][9][10]

References

- 1. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 3. US20040068141A1 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 4. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Safety and Hazards of 2,4-Bis(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 2,4-Bis(trifluoromethyl)phenylacetic acid (CAS RN: 177952-39-5). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical supplier information to assist researchers, scientists, and drug development professionals in its safe handling and use.

GHS Hazard Identification and Classification

2,4-Bis(trifluoromethyl)phenylacetic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

GHS Label Elements

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation.[1] |

Toxicological Data

Table 2: Summary of Toxicological Data

| Toxicity Endpoint | Result | Remarks |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | Category 2 (Irritant)[1] | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 (Irritant)[1] | Causes serious eye irritation. |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause respiratory irritation is listed for a similar compound but not consistently for the target compound. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 2,4-Bis(trifluoromethyl)phenylacetic acid are not publicly available. The GHS classifications for skin and eye irritation are likely based on standard OECD guidelines, but specific study reports have not been identified.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize risk of exposure.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation |

| Ventilation | Use in a well-ventilated area. A local exhaust ventilation system is recommended.[1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses or goggles), and a face shield if necessary.[1] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. |

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release and Firefighting Measures

Accidental Release:

In the event of a spill, personnel should wear appropriate protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Firefighting:

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media. Wear self-contained breathing apparatus for firefighting if necessary.

Visualized Workflows and Logical Relationships

Signaling Pathways and Mechanism of Action

There is no publicly available information on the specific signaling pathways or the precise mechanism of action by which 2,4-bis(trifluoromethyl)phenylacetic acid causes skin and eye irritation. As an acidic compound, the irritation is likely due to its corrosive nature on a cellular level, but further research is required to elucidate the exact biological pathways involved.

Conclusion

2,4-Bis(trifluoromethyl)phenylacetic acid is a hazardous chemical that causes skin and serious eye irritation. While detailed toxicological data is limited, the available information necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. In the absence of comprehensive data, a cautious approach is recommended for all applications involving this compound. Researchers and laboratory personnel should always consult the most recent Safety Data Sheet before use.

References

An In-depth Technical Guide to the Properties of Trifluoromethyl Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of trifluoromethyl phenylacetic acids, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (-CF3) group imparts unique physicochemical and biological characteristics that make these molecules valuable building blocks in drug design and development.

Core Physicochemical Properties

The position of the trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of phenylacetic acid. These properties are crucial for determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. The trifluoromethyl group is highly electronegative, which can affect the acidity of the carboxylic acid and the overall lipophilicity of the molecule.[1]

Below is a summary of the key physicochemical properties for the ortho-, meta-, and para-isomers of trifluoromethyl phenylacetic acid.

| Property | 2-(Trifluoromethyl)phenylacetic acid | 3-(Trifluoromethyl)phenylacetic acid | 4-(Trifluoromethyl)phenylacetic acid |

| CAS Number | 3038-48-0 | 351-35-9 | 32857-62-8 |

| Molecular Formula | C₉H₇F₃O₂ | C₉H₇F₃O₂ | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol | 204.15 g/mol | 204.15 g/mol |

| Melting Point | 100-104 °C | 76-79 °C | 82-85 °C |

| Boiling Point | Not available | 238 °C at 775 Torr | Not available |

| pKa (Predicted) | Not available | 4.14 ± 0.10 | Not available |

Synthesis of Trifluoromethyl Phenylacetic Acids

Trifluoromethyl phenylacetic acids are synthetic compounds not found in nature. Various synthetic routes have been developed for their preparation, often starting from the corresponding trifluoromethyl-substituted benzene derivatives. A general and adaptable synthetic workflow is outlined below.

General Synthetic Workflow

A common strategy for the synthesis of trifluoromethyl phenylacetic acids involves the conversion of a trifluoromethyl-substituted aromatic compound into the corresponding phenylacetic acid. This can be achieved through several multi-step sequences. One such sequence is the conversion of a trifluoromethyl-substituted mandelic acid to the desired phenylacetic acid.

Caption: General workflow for synthesizing trifluoromethyl phenylacetic acids.

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 2,4,5-Trifluoromandelic Acid[2]

This protocol provides a representative example of the synthesis of a trifluorinated phenylacetic acid derivative.

Materials:

-

2,4,5-Trifluoromandelic acid

-

Phosphorous acid (H₃PO₃)

-

Sodium iodide (NaI)

-

Methanesulfonic acid (MSA)

-

Methyl tert-butyl ether (MTBE)

-

Toluene

-

Water

Procedure:

-

A 100 mL flask is charged with 10.0 g of 2,4,5-trifluoromandelic acid, 23.9 g of H₃PO₃ (6 equivalents), 0.73 g of NaI (0.1 equivalents), and 0.47 g of MSA (0.10 equivalents).[2]

-

The resulting mixture is stirred at 95-105°C for 24 hours. The reaction progress is monitored by HPLC until the conversion of the starting material is greater than 99%.[2]

-

Once the reaction is complete, the mixture is cooled to room temperature.[2]

-

20 mL of methyl tert-butyl ether is added, followed by 20 mL of water. The mixture is stirred for 5 minutes.[2]

-

The organic layer is separated. The aqueous layer is extracted with an additional 10 mL of methyl tert-butyl ether.[2]

-

The organic layers are combined and concentrated under vacuum at 35°C to yield crude 2,4,5-trifluorophenylacetic acid.[2]

-

The crude product is recrystallized from toluene to obtain pure 2,4,5-trifluorophenylacetic acid as white crystals.[2]

Biological Activities and Mechanism of Action

Derivatives of trifluoromethyl phenylacetic acid are primarily recognized for their activity as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, molecules involved in inflammation, pain, and fever.

Inhibition of Cyclooxygenase (COX)

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.

A notable example is triflusal, a 4-trifluoromethyl derivative of salicylic acid. Triflusal and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have been shown to inhibit COX-2-mediated prostaglandin E2 (PGE2) production.[3]

| Compound | Target | IC₅₀ (mM) |

| Triflusal | COX-2 mediated PGE2 production in human blood | 0.16 |

| Aspirin | COX-2 mediated PGE2 production in human blood | 0.18 |

| HTB (metabolite of Triflusal) | COX-2 mediated PGE2 production in human blood | 0.39 |

| Sodium Salicylate | COX-2 mediated PGE2 production in human blood | >10 |

Data from[3]

Interestingly, while both triflusal and aspirin inhibit the purified COX-2 enzyme, HTB does not. Instead, HTB and triflusal inhibit the expression of the COX-2 protein.[3] This suggests a dual mechanism of action for triflusal.

Signaling Pathway: COX Inhibition and Prostaglandin Synthesis

The inhibition of COX enzymes by trifluoromethyl phenylacetic acid derivatives interrupts the conversion of arachidonic acid to prostaglandins. This is a critical pathway in the inflammatory response.

Caption: Inhibition of the cyclooxygenase pathway by trifluoromethyl phenylacetic acids.

COX-Independent Mechanisms

Some fluorinated NSAIDs, such as flufenamic acid, which contains a trifluoromethylphenyl group, exhibit anti-inflammatory effects that are independent of COX inhibition. These compounds have been shown to modulate the activity of various ion channels and inhibit the NLRP3 inflammasome, a protein complex involved in the inflammatory response. This suggests that trifluoromethyl phenylacetic acids and their derivatives may have a broader range of biological targets than initially understood.

Pharmacokinetics and ADME Properties

The incorporation of fluorine, particularly in the form of a trifluoromethyl group, is a common strategy in drug design to enhance the metabolic stability and lipophilicity of a molecule.[4] This can lead to improved pharmacokinetic properties, including increased oral bioavailability and a longer half-life.

Fluorination can significantly impact several ADME parameters:

-

Permeability: The increased lipophilicity can improve a compound's ability to cross cell membranes.

-

Solubility: While increasing lipophilicity can sometimes decrease aqueous solubility, strategic placement of fluorine atoms can in some cases improve it.

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can reduce the rate of drug metabolism and prolong its therapeutic effect.

-

Clearance: Improved metabolic stability often leads to lower in vivo clearance.

Applications

Trifluoromethyl phenylacetic acids and their derivatives are versatile intermediates with applications in several key areas:

-

Pharmaceuticals: They are key building blocks for the synthesis of various active pharmaceutical ingredients (APIs), most notably NSAIDs for the treatment of pain and inflammation.[6][7] They have also been used in the development of kinase inhibitors.[1]

-

Agrochemicals: These compounds are used in the formulation of herbicides and fungicides, where the trifluoromethyl group can enhance the efficacy and stability of the active ingredients.[6][7]

-

Material Science: The unique electronic properties imparted by the trifluoromethyl group make these compounds of interest in the development of advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)phenylacetic acid [myskinrecipes.com]

- 5. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Bis(trifluoromethyl)phenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bis(trifluoromethyl)phenyl moiety into molecular scaffolds has emerged as a powerful strategy in modern drug discovery. This structural motif significantly enhances the pharmacological properties of compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the diverse biological activities of bis(trifluoromethyl)phenyl compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols and visual representations of key mechanisms and workflows are provided to support further research and development in this promising area.

Anticancer Activity

Bis(trifluoromethyl)phenyl derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways.

One notable example is N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) , which has been shown to inhibit the growth of liver cancer cells (HepG2, Hep3B) and prevent colony formation in a concentration-dependent manner.[1] The primary mechanism of action for NHDC involves the activation of Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn inhibits the STAT3 signaling pathway, a key regulator of tumor growth.[1] In vivo studies have corroborated these findings, showing that NHDC can effectively prevent liver tumor growth.[1]

Another class of compounds, α-trifluoromethyl chalcones , have been identified as potent antiproliferative agents against androgen-independent prostate cancer cell lines, with some exhibiting IC50 values below 0.2 μM.[1] These compounds appear to induce cell cycle arrest in the sub-G1 and G2/M phases.[1]

Furthermore, the FDA-approved drug Selinexor , which contains a bis(trifluoromethyl)phenyl group, functions as a selective inhibitor of nuclear export (SINE).[2] It works by covalently binding to the CRM1 (Exportin 1 or XPO1) protein, leading to the nuclear retention of tumor suppressor proteins and subsequently inducing cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Data: Anticancer Activity

| Compound/Class | Cell Line(s) | Activity Metric | Value | Reference(s) |

| α-Trifluoromethyl chalcones | Androgen-independent prostate cancer | IC50 | < 0.2 µM | [1] |

| Bis(aryl ether) macrocycles with trifluoromethyl substituent | PC-3 (prostate), MCF-7 (breast) | IC50 | < 13 µM | [3] |

Signaling Pathway: NHDC-Mediated Inhibition of STAT3

Signaling Pathway: Selinexor Mechanism of Action

Antimicrobial Activity

3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have emerged as potent antimicrobial agents, particularly against drug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][4][5] These compounds exhibit low minimum inhibitory concentration (MIC) values, with some being as low as 0.25 µg/mL.[1][5] Notably, these derivatives have also shown efficacy against MRSA persisters and biofilms, which are notoriously difficult to eradicate.[5][6] The broad mechanism of action appears to target multiple aspects of bacterial cell function, which may reduce the likelihood of resistance development.[1]

Quantitative Data: Antimicrobial Activity

| Compound Class | Target Organism(s) | Activity Metric | Value | Reference(s) |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Gram-positive bacteria | MIC | As low as 0.25 µg/mL | [1][5] |

| Phenyl-substituted pyrazole derivative (1) | Various bacteria | MIC | As low as 2 µg/mL | [4][7] |

| 4-Isopropyl aniline pyrazole derivative (2) | S. aureus, S. epidermidis, Enterococci, B. subtilis | MIC | 1 to 2 µg/mL | [4] |

| Phenoxy-substituted pyrazole derivative | Various bacterial strains | MIC | 1 µg/mL | [4] |

| Pyrazole derivatives 11, 28, and 29 | S. aureus biofilms | MBEC | As low as 1 µg/mL | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential of bis(trifluoromethyl)phenyl compounds is an active area of research. Novel imidazole derivatives containing this moiety have been synthesized and evaluated for their ability to inhibit p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[1] One such compound, designated AA6, demonstrated considerable p38 kinase inhibitory activity with an IC50 value of 403.57 nM.[1]

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | Activity Metric | Value | Reference(s) |

| AA6 (imidazole derivative) | p38 MAP kinase | IC50 | 403.57 nM | [1] |

Enzyme Inhibition

Beyond kinases, bis(trifluoromethyl)phenyl compounds have been investigated as inhibitors of other enzyme classes.

Cholinesterase Inhibition

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues have been identified as moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of dementia.[8] The IC50 values for these compounds ranged from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE.[8] Notably, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (4a) was the most potent inhibitor of both cholinesterases.[8]

Steroid 5α-Reductase Type-1 (SRD5A1) Inhibition

Bis(trifluoromethyl)-substituted phenyl ferulate derivatives have shown promise as nonsteroidal inhibitors of SRD5A1, an enzyme implicated in androgen-related conditions.[9] Compounds 10a, 10b, and 10c exhibited potent SRD5A1 inhibition with IC50 values of 8.50, 10.06, and 8.05 µM, respectively.[9] Compound 10a was also found to suppress SRD5A1 protein expression.[9]

Quantitative Data: Enzyme Inhibition

| Compound/Class | Target Enzyme | Activity Metric | Value | Reference(s) |

| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues | Acetylcholinesterase (AChE) | IC50 | 18.2 - 196.6 µM | [8] |

| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues | Butyrylcholinesterase (BuChE) | IC50 | 9.2 - 196.2 µM | [8] |

| Bis(trifluoromethyl)phenyl ferulate 10a | Steroid 5α-Reductase Type-1 (SRD5A1) | IC50 | 8.50 µM | [9] |

| Bis(trifluoromethyl)phenyl ferulate 10b | Steroid 5α-Reductase Type-1 (SRD5A1) | IC50 | 10.06 µM | [9] |

| Bis(trifluoromethyl)phenyl ferulate 10c | Steroid 5α-Reductase Type-1 (SRD5A1) | IC50 | 8.05 µM | [9] |

Receptor Modulation

Progesterone Receptor (PR) Antagonism

B-(trifluoromethyl)phenyl phosphine-borane derivatives have been designed and synthesized as novel progesterone receptor (PR) antagonists.[10] Among these, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane was the most potent, with an IC50 value of 0.54 μM.[10]

Transient Receptor Potential A1 (TRPA1) Antagonism

A high-throughput screening campaign identified 5-(2-chlorophenyl)indazole as a TRPA1 antagonist (IC50 = 1.23 µM).[11] Optimization of this scaffold, including the introduction of a trifluoromethyl group at the 2-position of the phenyl ring, led to the identification of compound 31, a potent and selective TRPA1 antagonist with an IC50 of 0.015 µM.[11]

Quantitative Data: Receptor Modulation

| Compound/Class | Target Receptor | Activity Metric | Value | Reference(s) |

| B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane | Progesterone Receptor (PR) | IC50 | 0.54 µM | [10] |

| 5-(2-chlorophenyl)indazole (4) | Transient Receptor Potential A1 (TRPA1) | IC50 | 1.23 µM | [11] |

| Compound 31 | Transient Receptor Potential A1 (TRPA1) | IC50 | 0.015 µM | [11] |

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)